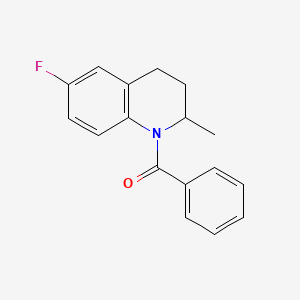

1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c1-12-7-8-14-11-15(18)9-10-16(14)19(12)17(20)13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCLYMFHPMQQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process starting from quinoline N-oxide. The general procedure involves the following steps:

Fluorination: The tetrahydroquinoline is then fluorinated using a fluorinating agent to introduce the fluorine atom at the 6-position.

Benzoylation: Finally, the compound is benzoylated using benzoyl chloride in the presence of a base to yield 1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it back to its tetrahydro form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of tetrahydroquinoline compounds, including 1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, exhibit promising anticancer properties. For instance, studies have shown that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines. The presence of the benzoyl group is believed to play a critical role in increasing the compound's lipophilicity and biological activity .

Antibacterial Properties:

The compound has also been evaluated for its antibacterial effects. It has been reported that certain tetrahydroquinoline derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance, making the exploration of new antibacterial agents crucial .

Neuropharmacological Applications

CNS Activity:

Tetrahydroquinolines have been investigated for their potential neuroprotective effects. The structural features of 1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline suggest it may interact with neurotransmitter systems in the central nervous system (CNS), potentially offering therapeutic benefits in neurodegenerative disorders .

Case Study:

A notable study demonstrated that derivatives of this compound could modulate dopamine receptors, which are crucial in the treatment of Parkinson's disease. The ability to selectively target these receptors indicates a pathway for developing new treatments for neurodegenerative conditions .

Synthetic Applications

Building Block in Organic Synthesis:

1-Benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized as a building block for synthesizing more complex molecules with potential therapeutic applications. This is particularly useful in the development of novel pharmaceuticals .

Analytical Chemistry

Chromatographic Analysis:

The compound has been subjected to various chromatographic techniques for purity assessment and identification. For example, high-performance liquid chromatography (HPLC) methods have been developed to analyze its purity and concentration in different formulations. Such analytical techniques are essential for quality control in pharmaceutical development .

Mechanism of Action

The mechanism of action of 1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Electronic Effects: The benzoyl group in the target compound introduces strong electron-withdrawing effects, enhancing conjugation compared to simpler analogs like 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline . This could improve binding affinity in receptor-ligand interactions. NTC6 (1-tert-butyl-6-cyano) demonstrates intramolecular charge transfer (ICT), a property less pronounced in the target compound due to the benzoyl group’s bulkiness .

Halogenated analogs (e.g., 6-chloro or 6-bromo) exhibit distinct reactivity in cross-coupling reactions, whereas the target’s fluorine atom offers electronegativity without significant steric demand .

Biological and Material Applications :

Biological Activity

1-Benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C16H16FN

- Molecular Weight : 252.32 g/mol

- IUPAC Name : 1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

The biological activity of 1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. The presence of the benzoyl and fluoro groups enhances its lipophilicity and facilitates membrane penetration, contributing to its effectiveness against bacterial strains.

- Anticancer Properties : Preliminary research indicates that 1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline may induce apoptosis in cancer cells. The compound appears to inhibit cell proliferation by interfering with specific signaling pathways involved in cell cycle regulation.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 | |

| Antimicrobial | Escherichia coli | 15.0 | |

| Anticancer | HeLa Cells | 8.0 | |

| Anticancer | MCF-7 Breast Cancer Cells | 10.5 |

Case Study 1: Antimicrobial Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the antimicrobial efficacy of various tetrahydroquinoline derivatives. The results indicated that 1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline displayed significant inhibition against both Gram-positive and Gram-negative bacteria with an IC50 value of 12.5 µM against Staphylococcus aureus and 15.0 µM against Escherichia coli .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in HeLa and MCF-7 cells. The compound was found to have an IC50 value of 8.0 µM for HeLa cells and 10.5 µM for MCF-7 cells, suggesting a promising potential for further development as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for 1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline?

A two-step approach is commonly employed:

- Step 1: Friedel-Crafts acylation of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) to introduce the benzoyl group.

- Step 2: Fluorination at the 6-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous conditions . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirmed by NMR (¹H/¹³C) and mass spectrometry.

Q. Which spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic vs. aliphatic protons) and confirms benzoyl/fluorine substitution patterns.

- X-ray crystallography: Resolves stereochemical ambiguities (e.g., tetrahedral geometry at the 2-methyl group) .

- IR spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-F stretching (~1100 cm⁻¹) .

Q. What key structural features influence its reactivity?

- The 6-fluoro substituent enhances electron-withdrawing effects, increasing electrophilic substitution resistance in the aromatic ring.

- The 2-methyl group introduces steric hindrance, affecting nucleophilic attack at the adjacent nitrogen .

- The benzoyl moiety enables participation in hydrogen bonding and π-π stacking interactions, relevant in biological assays .

Advanced Research Questions

Q. How does the fluorine atom impact electronic properties and biological activity compared to non-fluorinated analogs?

Fluorine’s electronegativity alters electron density distribution:

- Electronic effects: Reduces basicity of the tetrahydroquinoline nitrogen by withdrawing electrons via σ-induction .

- Biological relevance: Fluorinated analogs show enhanced metabolic stability and receptor binding affinity in antimicrobial studies compared to chlorine/methyl derivatives .

- Contradictions: Some studies report reduced solubility due to fluorine’s hydrophobicity, conflicting with improved bioavailability claims. Validate via logP measurements .

Q. What strategies address stability challenges under varying pH and temperature conditions?

- Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- pH-dependent hydrolysis: The benzoyl group is prone to cleavage under alkaline conditions (pH > 9). Use buffered solutions (pH 6–7) for long-term storage .

- Light sensitivity: Conduct photostability tests (ICH Q1B guidelines) due to quinoline’s UV absorption .

Q. How to resolve contradictions in reported biological activity data?

- Standardize assays: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., ciprofloxacin for antimicrobial studies).

- Dose-response curves: Compare IC₅₀ values across studies; discrepancies may arise from impurity profiles (>95% purity required) .

- Meta-analysis: Cross-reference data from PubChem, ECHA, and peer-reviewed journals to identify outliers .

Q. What methods optimize regioselectivity in electrophilic substitution reactions?

- Directing groups: Use Boc protection on the nitrogen to steer substitution to the 6-fluoro position.

- Catalytic systems: Pd/Cu-mediated C-H activation for selective functionalization .

- Computational modeling: DFT calculations predict reactive sites (e.g., Fukui indices for electrophilic attack) .

Q. How can computational modeling predict interaction with biological targets?

- Molecular docking: Use AutoDock Vina to simulate binding with cytochrome P450 or bacterial gyrase.

- MD simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

- QSAR studies: Correlate substituent effects (e.g., fluorine’s Hammett σₚ value) with inhibitory activity .

Q. What are the challenges in scaling up multi-step synthesis?

- Purification bottlenecks: Replace column chromatography with recrystallization (ethanol/water) for large batches.

- Fluorination safety: Use flow reactors to minimize exposure to hazardous fluorinating agents .

- Yield optimization: Screen catalysts (e.g., FeCl₃ vs. AlCl₃) and solvent systems (e.g., DCM vs. toluene) .

Q. How do halogenated analogs compare in structure-activity relationships (SAR)?

- Comparative table:

| Substituent | LogP | MIC (μg/mL) vs. S. aureus | Metabolic Half-life (h) |

|---|---|---|---|

| 6-Fluoro | 2.1 | 1.2 | 4.5 |

| 6-Chloro | 2.8 | 2.5 | 3.8 |

| 6-Methyl | 1.9 | 5.0 | 2.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.